4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Description
4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-(trifluoromethyl)phenyl group at position 1 and a 1,2,4-oxadiazole ring bearing a pyridin-4-yl moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and oxadiazole rings contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmaceutical applications such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N7O/c17-16(18,19)10-3-1-2-4-11(10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-5-7-21-8-6-9/h1-8H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLZGWOZRLEXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling with a triazole derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is optimized to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into different functional groups.
Substitution: The trifluoromethyl group and other positions on the rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives, including the compound . Triazoles are known for their efficacy against various fungal pathogens:
- Mechanism of Action : The antifungal activity is primarily attributed to the inhibition of ergosterol synthesis, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
- Case Study : A study evaluating various triazole derivatives found that compounds similar to 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values lower than those of traditional antifungals like fluconazole .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- In Vitro Studies : Experimental studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines such as SNB-19 and OVCAR-8. For instance, one derivative demonstrated a percent growth inhibition (PGI) of 86.61% against the SNB-19 cell line .
- Mechanism : The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest in cancer cells. The compound may interfere with key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Beyond antifungal and anticancer applications, the compound exhibits broad-spectrum antimicrobial activity:
- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.
- Research Findings : A study on related oxadiazole compounds indicated that they possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Coupling | Pyridine derivative + Oxadiazole precursor |
| 2 | Triazole formation | Azide + Alkyne under click chemistry conditions |
| 3 | Functionalization | Introduction of trifluoromethyl group |
This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The target compound’s unique features include:
- Pyridin-4-yl on the oxadiazole ring, enabling planar aromatic interactions.
- 2-(Trifluoromethyl)phenyl on the triazole, providing steric bulk and electron-withdrawing effects.
Comparisons with analogues are summarized below:
Table 1: Structural and Physicochemical Comparison
Functional Implications
- Electron Effects: The trifluoromethyl group in the target compound (vs.
- Aromatic Stacking : Pyridin-4-yl (target) offers better π-π stacking than pyridin-3-yl () due to its symmetric nitrogen positioning .
- Steric Considerations : The 2,4,6-trichlorophenyl group in introduces greater steric hindrance than the target’s 2-(trifluoromethyl)phenyl, which may limit target accessibility.
Pharmacological and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP compared to methyl-substituted analogues (e.g., ), enhancing membrane permeability .
- Metabolic Stability : Oxadiazole and triazole rings resist oxidative metabolism, while the pyridine moiety may undergo CYP450-mediated modifications .
- Solubility: The target compound’s balance of polar (oxadiazole, pyridine) and nonpolar (trifluoromethyl) groups suggests moderate aqueous solubility, superior to highly chlorinated derivatives (e.g., ) .
Biological Activity
The compound 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a notable derivative within the class of oxadiazoles and triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a complex structure that incorporates both oxadiazole and triazole moieties. The presence of trifluoromethyl and pyridine groups enhances its lipophilicity and biological interactions.
Biological Activity Overview
The biological activities of 1,3,4-oxadiazoles and their derivatives are well-documented. They exhibit a wide range of pharmacological effects, including:
- Anticancer Activity : Compounds featuring the oxadiazole scaffold have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and apoptosis. For instance, studies indicate that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylases (HDACs), leading to increased apoptosis in cancer cells .
- Antimicrobial Properties : The oxadiazole ring has demonstrated significant antimicrobial activity against various pathogens. Research has highlighted the effectiveness of these compounds against bacterial strains and fungi .
- Anti-inflammatory Effects : Some derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : As noted in recent studies, oxadiazole derivatives can inhibit key enzymes such as thymidylate synthase and HDACs. This inhibition disrupts DNA synthesis and modifies histone acetylation patterns, respectively .
- Induction of Apoptosis : The compound has been associated with increased expression levels of pro-apoptotic proteins like p53 and caspases in cancer cell lines (e.g., MCF-7), promoting programmed cell death .
- Antimicrobial Mechanisms : The interaction with microbial membranes and essential metabolic pathways contributes to its antimicrobial efficacy .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on 1,3,4-oxadiazole derivatives demonstrated their efficacy against various cancer types by assessing IC50 values for HDAC inhibition. Some compounds exhibited IC50 values as low as 20 nM, indicating potent activity .
| Compound | Activity | IC50 Value (nM) |
|---|---|---|
| Compound A | HDAC Inhibition | 20 |
| Compound B | Thymidylate Synthase Inhibition | 15 |
| Compound C | Antimicrobial Activity | 30 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Amine Group
The primary amine group at the 5-position of the triazole ring is highly reactive toward electrophilic agents. For example:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form stable amide derivatives.
-
Alkylation : Undergoes alkylation with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60–80°C, yielding N-alkylated triazole analogs .
Key Data :
| Reaction Type | Reagent | Conditions | Yield | Product Characterization |
|---|---|---|---|---|
| Acylation | AcCl | DCM, 0–5°C | 85% | : δ 2.35 (s, 3H, COCH), 8.72 (s, 1H, NH) |
| Alkylation | CHI | DMF, 60°C | 78% | : δ 40.2 (NCH), 145.1 (C=N) |
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring participates in regioselective reactions due to electron-deficient nitrogen atoms:
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Electrophilic Aromatic Substitution : The pyridin-4-yl substituent directs electrophiles (e.g., HNO/HSO) to the meta position, forming nitro derivatives .
-
Ring-Opening Reactions : Under acidic hydrolysis (HCl, reflux), the oxadiazole ring cleaves to yield pyridin-4-ylurea intermediates .
Mechanistic Insight :
Coordination Chemistry with Metal Ions
The pyridin-4-yl group and triazole nitrogen atoms act as ligands for transition metals:
-
Pd(II) Complexation : Forms stable complexes with PdCl in ethanol at 25°C, confirmed by UV-Vis () and ESI-MS () .
-
Cu(I)-Catalyzed Click Reactions : The triazole moiety undergoes further cycloaddition with alkynes in the presence of Cu(I), generating bis-triazole derivatives .
Table: Metal Complex Stability Constants
| Metal Ion | Log | Conditions | Application |
|---|---|---|---|
| Pd(II) | 4.8 ± 0.2 | EtOH, 25°C | Catalysis |
| Cu(I) | 3.5 ± 0.3 | HO, 50°C | Bioimaging |
Trifluoromethylphenyl Group Reactivity
The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under forcing conditions:
-
Nitration : Requires fuming HNO at 120°C to introduce nitro groups at the para position relative to CF .
-
Suzuki Coupling : The phenyl ring reacts with arylboronic acids via Pd-catalyzed cross-coupling (Pd(PPh), KCO, DMF/HO), yielding biaryl derivatives .
Synthetic Example :
Photochemical and Thermal Stability
-
Thermal Degradation : Decomposes at 220–240°C (TGA data) via cleavage of the oxadiazole ring.
-
UV-Induced Isomerization : Irradiation at 254 nm induces triazole ring opening, forming nitrile intermediates (FTIR: ) .
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions exhibit enhanced pharmacological properties:
Q & A
Q. Table 1: Key Reactivity Descriptors for Common Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | NBO Charge (Oxadiazole O) |
|---|---|---|---|
| Parent Compound | -6.2 | -1.8 | -0.45 |
| Acetylated Derivative | -5.9 | -1.5 | -0.41 |
| Nitro-Substituted | -6.5 | -2.1 | -0.49 |
What strategies mitigate challenges in characterizing trifluoromethyl-substituted analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
